1-(4-Isopropoxyphenyl)-N-methylmethanamine
Overview
Description
1-(4-Isopropoxyphenyl)-N-methylmethanamine is an organic compound with a unique structure that includes an isopropoxy group attached to a phenyl ring, which is further connected to a methylmethanamine group
Preparation Methods
The synthesis of 1-(4-Isopropoxyphenyl)-N-methylmethanamine can be achieved through several routes. One common method involves the reaction of 4-isopropoxybenzaldehyde with methylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions are generally mild, with temperatures ranging from room temperature to 50°C .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. These methods often employ similar reagents and catalysts but are optimized for large-scale production.
Chemical Reactions Analysis
1-(4-Isopropoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the para position relative to the isopropoxy group. Common reagents include halogens and alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the isopropoxy group and formation of phenol derivatives
Scientific Research Applications
1-(4-Isopropoxyphenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of compounds with analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylmethanamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
1-(4-Isopropoxyphenyl)-N-methylmethanamine can be compared with similar compounds such as:
1-(4-Isopropoxyphenyl)ethanone: This compound has a similar structure but lacks the methylmethanamine group, making it less versatile in terms of chemical reactivity and biological activity.
4-Isopropenylphenol: This compound features an isopropenyl group instead of an isopropoxy group, leading to different chemical properties and reactivity patterns.
Phenylboronic esters: These compounds share the phenyl ring but have boronic ester groups, which are used in different types of chemical reactions, such as Suzuki-Miyaura coupling
Properties
IUPAC Name |
N-methyl-1-(4-propan-2-yloxyphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-11-6-4-10(5-7-11)8-12-3/h4-7,9,12H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKPSSYVVNCFIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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